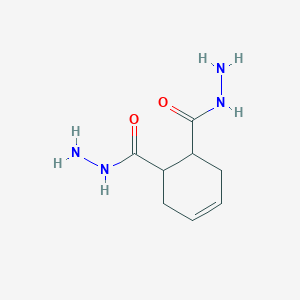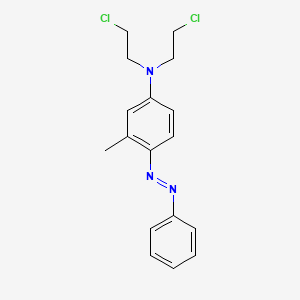
Isoraunescine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoraunescine is an alkaloid compound derived from the plant Rauwolfia canescens. It is closely related to another alkaloid, raunescine, and both have been studied for their pharmacological properties. This compound has been of interest due to its potential effects on the central nervous system, particularly its interactions with neurotransmitters such as serotonin and noradrenaline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoraunescine typically involves the extraction of alkaloids from Rauwolfia canescens. The process includes several steps of purification and isolation to obtain the pure compound. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for alkaloid extraction involve solvent extraction, chromatography, and crystallization techniques .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. Large-scale production would require optimization of these processes to ensure high yield and purity. This might involve the use of advanced chromatographic techniques and automated extraction systems to handle large volumes of plant material.
Analyse Chemischer Reaktionen
Types of Reactions
Isoraunescine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in halogenated derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying alkaloid chemistry and developing new synthetic methods.
Biology: Investigating its effects on neurotransmitter systems and potential use as a research tool for studying brain function.
Medicine: Exploring its potential therapeutic effects, particularly in the treatment of neurological disorders such as depression and anxiety.
Wirkmechanismus
Isoraunescine exerts its effects primarily through interactions with neurotransmitter systems in the brain. It has been shown to affect the levels of serotonin and noradrenaline, which are important for mood regulation and cognitive function. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound may act as a modulator of neurotransmitter receptors and transporters .
Vergleich Mit ähnlichen Verbindungen
Isoraunescine is similar to other alkaloids derived from Rauwolfia species, such as:
Raunescine: Another alkaloid with similar pharmacological properties.
Reserpine: Known for its antihypertensive and antipsychotic effects.
Ajmaline: Used as an antiarrhythmic agent.
Compared to these compounds, this compound is unique in its specific interactions with serotonin and noradrenaline systems, making it a valuable compound for research into mood disorders and cognitive function .
Eigenschaften
CAS-Nummer |
483-07-8 |
|---|---|
Molekularformel |
C31H36N2O8 |
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
methyl (1R,15S,17R,18R,19S,20S)-17-hydroxy-18-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C31H36N2O8/c1-37-24-12-16(13-25(38-2)29(24)39-3)30(35)41-28-23(34)11-17-15-33-10-9-19-18-7-5-6-8-21(18)32-27(19)22(33)14-20(17)26(28)31(36)40-4/h5-8,12-13,17,20,22-23,26,28,32,34H,9-11,14-15H2,1-4H3/t17-,20+,22-,23-,26+,28+/m1/s1 |
InChI-Schlüssel |
ULKKVMYTACUXQA-UTYXIPFNSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O[C@H]2[C@@H](C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]2C(=O)OC)NC6=CC=CC=C56)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2C(CC3CN4CCC5=C(C4CC3C2C(=O)OC)NC6=CC=CC=C56)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


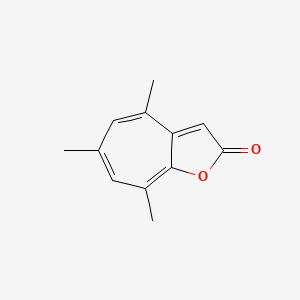
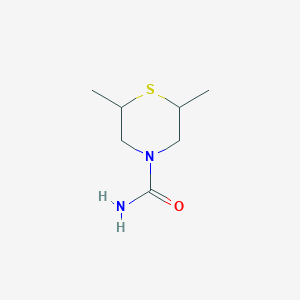

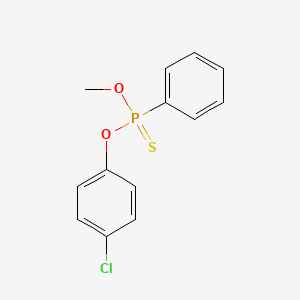
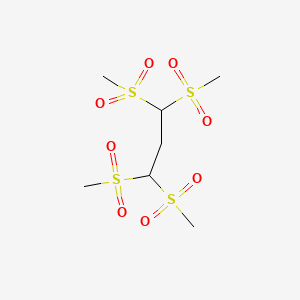
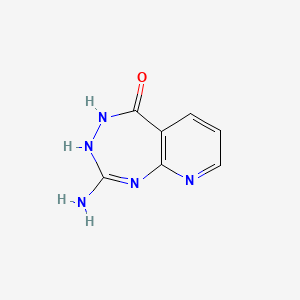
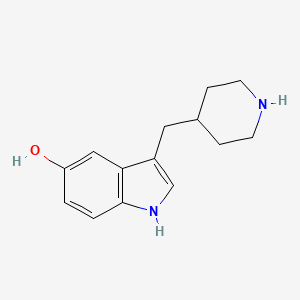
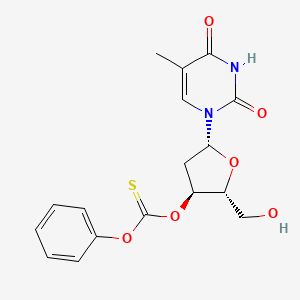
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)

